molecular formula C12H11NO2 B11902003 8-(1,3-Dioxolan-2-yl)quinoline

8-(1,3-Dioxolan-2-yl)quinoline

Cat. No.: B11902003
M. Wt: 201.22 g/mol
InChI Key: LYJRUEHWVFFOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system fused with a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with 1,3-dioxolane in the presence of a catalyst such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as triethylamine or sodium hydroxide are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Phenylacetylene, palladium chloride

Major Products Formed:

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-(1,3-dioxolan-2-yl)quinoline

InChI

InChI=1S/C12H11NO2/c1-3-9-4-2-6-13-11(9)10(5-1)12-14-7-8-15-12/h1-6,12H,7-8H2

InChI Key

LYJRUEHWVFFOKC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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